molecular formula C11H18ClNO B2431744 N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride CAS No. 199453-93-5

N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride

Cat. No.: B2431744
CAS No.: 199453-93-5
M. Wt: 215.72
InChI Key: WUVYKNPFXRHSSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride typically involves the reaction of 2,3-dimethylphenol with ethylene oxide to form 2-(2,3-dimethylphenoxy)ethanol. This intermediate is then reacted with methylamine to produce N-[2-(2,3-dimethylphenoxy)ethyl]-N-methylamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

the general approach involves large-scale synthesis using the same basic reactions as in laboratory preparation, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-Dimethylphenoxy)ethyl]-N-methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biochemical effects .

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-methylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-9-5-4-6-11(10(9)2)13-8-7-12-3;/h4-6,12H,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVYKNPFXRHSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCNC)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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